molecular formula C23H20O10 B1212812 Epicatechin 3-O-(3-O-methylgallate) CAS No. 83104-86-3

Epicatechin 3-O-(3-O-methylgallate)

Cat. No.: B1212812
CAS No.: 83104-86-3
M. Wt: 456.4 g/mol
InChI Key: XGTBMCGGGJLOPS-IFMALSPDSA-N
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Description

Epicatechin 3-O-(3-O-methylgallate), also known as ECG, is a polyphenol compound found in green tea and cocoa. It is a flavonoid that has been studied for its potential health benefits. ECG has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. In addition, it has been found to have beneficial effects on cardiovascular health and metabolism.

Scientific Research Applications

Anti-Inflammatory Activity

Epicatechin 3-O-(3-O-methylgallate), a constituent of tea, has demonstrated notable anti-inflammatory effects. In a study by Iijima et al. (2009), this compound was synthesized and tested for its anti-inflammatory activity. It was found to significantly suppress inflammation induced by 12-O-tetradecanoylphorbol-13-acetate in mouse ears, suggesting its potential as an anti-inflammatory agent Iijima, T., Mohri, Y., Hattori, Y., Kashima, A., Kamo, T., Hirota, M., Kiyota, H., Makabe, H. (2009). Chemistry & Biodiversity..

Bioavailability and Brain Access

The bioavailability of epicatechin after oral ingestion and its ability to cross the blood-brain barrier was studied by Abd El Mohsen et al. (2002). They found that epicatechin is absorbed in low levels and found in the circulation as various metabolites. Notably, epicatechin and its metabolite 3'-O-methyl epicatechin were found to protect against neuronal cell death induced by oxidative stress Abd El Mohsen, M. M., Kuhnle, G. K., Rechner, A., Schroeter, H., Rose, S., Jenner, P., Rice-Evans, C. A. (2002). Free Radical Biology & Medicine..

Neuroprotective Effects

Research by Spencer et al. (2001) highlighted the neuroprotective effects of epicatechin and its metabolite, 3'-O-methyl epicatechin. They demonstrated that these compounds protect human fibroblasts from oxidative-stress-induced cell death, involving the suppression of caspase-3 activity. This suggests a potential role for epicatechin in neuroprotection Spencer, J., Schroeter, H., Kuhnle, G., Srai, S., Tyrrell, R., Hahn, U., Rice-Evans, C. (2001). The Biochemical Journal..

Antioxidant Activity

A study by Sun et al. (2007) identified epicatechin as a polyphenolic compound with antioxidant activities in longan pericarp tissues. They found that epicatechin demonstrated notable reducing power and radical-scavenging activities, further supporting its role as an antioxidant Sun, J., Shi, J., Jiang, Y., Xue, S., Wei, X. (2007). Journal of Agricultural and Food Chemistry..

Influence on NADPH Oxidase Activity

Steffen et al. (2008) investigated the effects of epicatechin and related compounds on NADPH oxidase activity in endothelial cells. They found that epicatechin metabolites inhibited NADPH oxidase activity, suggesting a potential protective role against oxidative stress in vascular endothelial cells Steffen, Y., Gruber, C., Schewe, T., Sies, H. (2008). Archives of Biochemistry and Biophysics..

Mechanism of Action

Epicatechin 3-O-(3-O-methylgallate) shows anti-inflammatory activity . It is thought to inhibit early infection by interfering with the adsorption on host cells, inhibiting virus replication .

Future Directions

Epicatechin 3-O-(3-O-methylgallate) shows promise in the field of anti-pathogenic microbes and immune regulation activities . The bioavailability of Epicatechin 3-O-(3-O-methylgallate) can be improved using nanostructured drug delivery systems and molecular modification technology in combination with other drugs .

Properties

IUPAC Name

[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O10/c1-31-19-6-11(5-17(28)21(19)29)23(30)33-20-9-13-15(26)7-12(24)8-18(13)32-22(20)10-2-3-14(25)16(27)4-10/h2-8,20,22,24-29H,9H2,1H3/t20-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTBMCGGGJLOPS-IFMALSPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)O)C(=O)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C=C4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)O)C(=O)O[C@@H]2CC3=C(C=C(C=C3O[C@@H]2C4=CC(=C(C=C4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501292655
Record name Epicatechin 3-O-(3-O-methyl)gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83104-86-3
Record name Epicatechin 3-O-(3-O-methyl)gallate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83104-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epicatechin 3-O-(3-O-methyl)gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Epicatechin 3-O-(3-O-methylgallate)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037945
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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